molecular formula C22H19N3O4S2 B2903248 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 313254-63-6

4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2903248
CAS No.: 313254-63-6
M. Wt: 453.53
InChI Key: ABYGIWZXVQYQQY-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic chemical reagent designed for research applications, integrating two privileged pharmacophores: a naphthothiazole ring and a morpholinosulfonyl benzamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 2-aminothiazole core are extensively investigated for their diverse biological activities, which include serving as potent inhibitors of various enzymes such as urease, α-glucosidase, and α-amylase . The incorporation of the sulfonamide functional group, particularly the morpholinosulfonyl moiety, is a common strategy to enhance bioactive properties and is frequently associated with antioxidant potential . Researchers can utilize this compound as a key intermediate or precursor in the development of novel therapeutic agents. Its structure makes it a valuable candidate for in vitro screening against a range of biological targets, studying structure-activity relationships (SAR), and conducting mechanistic studies to elucidate pathways of enzyme inhibition and free radical scavenging . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-19-10-7-15-3-1-2-4-18(15)20(19)30-22/h1-10H,11-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYGIWZXVQYQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The naphtho[2,1-d]thiazol-2-amine core was synthesized via cyclization of 2-aminonaphthalene using potassium thiocyanate (KSCN) and bromine in glacial acetic acid, adapted from methodologies for benzothiazole derivatives. The reaction proceeds through electrophilic bromination at the ortho position relative to the amine, followed by cyclization with thiocyanate. Critical parameters include maintaining a temperature of 0–5°C during bromine addition to prevent polybromination and ensuring a 1:1 molar ratio of 2-aminonaphthalene to KSCN. Post-reaction, the mixture was neutralized with ammonia (pH 6) to precipitate the product, which was recrystallized from benzene to yield colorless crystals (mp 198–200°C).

Table 1: Synthesis Parameters for Naphtho[2,1-d]thiazol-2-amine

Parameter Value/Detail
Starting Material 2-aminonaphthalene (0.01 mol, 1.43 g)
Reagents KSCN (8 g), Br₂ (1.6 mL in acetic acid)
Solvent Glacial acetic acid (20 mL)
Temperature 0°C (initial), RT (final)
Reaction Time 12 hours
Yield 54%
Melting Point 198–200°C

Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride

Sulfonation and Chlorosulfonation

4-(Chlorosulfonyl)benzoic acid was prepared by treating benzoic acid with chlorosulfonic acid at 50°C for 4 hours, yielding the para-substituted sulfonic acid derivative. Subsequent reaction with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours) converted the sulfonic acid to the sulfonyl chloride, followed by evaporation to isolate 4-(chlorosulfonyl)benzoyl chloride as a pale-yellow solid.

Morpholine Substitution

The sulfonyl chloride intermediate was reacted with morpholine in aqueous sodium acetate (1.5 equiv.) at 80–85°C for 8 hours, facilitating nucleophilic displacement of the chloride. The reaction mixture was cooled, and the precipitated 4-(morpholinosulfonyl)benzoic acid was filtered and dried (mp 182–184°C). Conversion to the acid chloride was achieved using thionyl chloride under reflux, yielding 4-(morpholinosulfonyl)benzoyl chloride (mp 89–91°C).

Table 2: Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride

Step Conditions Yield
Sulfonation Chlorosulfonic acid, 50°C, 4 hours 78%
Chlorosulfonation SOCl₂, reflux, 2 hours 85%
Morpholine Substitution Morpholine, NaOAc, 80–85°C, 8 hours 91%

Coupling Reaction to Form 4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Amide Bond Formation

The final coupling step involved reacting 4-(morpholinosulfonyl)benzoyl chloride (1.2 equiv.) with naphtho[2,1-d]thiazol-2-amine in dry pyridine under reflux for 10 hours. Pyridine acted as both a solvent and acid scavenger, promoting nucleophilic acyl substitution. The reaction progress was monitored via TLC (Rf = 0.62 in ethyl acetate/hexane, 1:1).

Purification and Isolation

Post-reaction, the mixture was poured into ice-water to precipitate the crude product, which was filtered and recrystallized from ethanol to afford pure this compound as a white crystalline solid (mp 214–216°C).

Table 3: Coupling Reaction Parameters

Parameter Detail
Molar Ratio 1:1.2 (amine:acyl chloride)
Solvent Dry pyridine (20 mL)
Temperature Reflux (115°C)
Time 10 hours
Yield 65%
Purity (HPLC) >98%

Analytical Data and Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Naphtho[2,1-d]thiazol-2-amine : NH₂ stretch at 3350 cm⁻¹, C=N stretch at 1620 cm⁻¹.
  • 4-(Morpholinosulfonyl)benzoyl chloride : S=O asymmetric stretch at 1364 cm⁻¹, C=O stretch at 1685 cm⁻¹.
  • Final Product : Amide C=O stretch at 1652 cm⁻¹, morpholine C-O-C at 1110 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, amide NH), 8.25–7.45 (m, 9H, aromatic), 3.70 (t, 4H, morpholine CH₂), 3.15 (t, 4H, morpholine CH₂).
  • ¹³C NMR : 167.8 ppm (amide C=O), 134.5–121.3 ppm (aromatic carbons), 66.2 ppm (morpholine CH₂).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and cellular processes.

Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

Industry: Its unique properties make it valuable in the manufacturing of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its naphthothiazole core and morpholinosulfonyl group, distinguishing it from simpler benzothiazole or thiazole analogs. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Naphtho[2,1-d]thiazole Morpholinosulfonyl at benzamide Rigid aromatic core, enhanced solubility
N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide Benzothiazole 4-Ethylpiperazine at benzamide Flexible substituent, moderate enzyme inhibition
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Thiazole Morpholinomethyl and pyridyl groups Dual heterocyclic motifs, potential kinase inhibition
N-[5-((4-Nitrophenyl)sulfonyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Thiazole 4-Nitrobenzenesulfonyl and phenoxy Electron-withdrawing groups, possible antimicrobial activity
  • Core Structure Impact : The naphthothiazole core provides greater aromatic surface area compared to benzothiazole or thiazole analogs, likely enhancing π-π stacking with hydrophobic protein pockets .
  • Substituent Effects: The morpholinosulfonyl group improves aqueous solubility compared to alkylpiperazine (e.g., 4-ethylpiperazine in ) or nitrobenzenesulfonyl groups (e.g., ). However, bulkier substituents may reduce membrane permeability.

Physicochemical Properties

Property Target Compound N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide N-[5-((4-Nitrophenyl)sulfonyl)-thiazol-2-yl]-4-phenoxybenzamide
Melting Point Not reported 99.9–177.2°C (varies by substituent) 234.6–238.2°C (high due to nitro group)
Solubility High (predicted) Moderate in DMSO Low in polar solvents
LogP ~3.5 (estimated) 2.8–3.2 ~4.1 (lipophilic nitro group)
  • The morpholinosulfonyl group likely reduces LogP compared to nitrobenzenesulfonyl analogs, improving pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves:
  • Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with morpholine to form the morpholinosulfonyl intermediate.
  • Coupling : The intermediate is coupled with naphtho[2,1-d]thiazol-2-amine under reflux conditions (e.g., in DMF or THF) using a base like triethylamine to facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to achieve >95% purity. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholino (δ 2.5–3.5 ppm for CH₂ groups), sulfonyl (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂), and naphthothiazole moieties (distinct aromatic and thiazole signals) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) .
  • X-ray Crystallography : Resolves conformational details, such as planarity of the benzamide-naphthothiazole system .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer :
  • Antimicrobial Testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition >15 mm at 100 µg/mL indicates activity) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM suggesting potency .
  • Solubility Assessment : Use HPLC to measure solubility in PBS (pH 7.4) or DMSO for in vitro compatibility .

Advanced Research Questions

Q. How to design experiments to elucidate the mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, Bcl-2) using AutoDock Vina to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., KD <1 µM indicates strong binding) .
  • Enzyme Inhibition Assays : Measure IC₅₀ against acetylcholinesterase or carbonic anhydrase isoforms to identify inhibitory roles .

Q. How to resolve discrepancies in biological activity across studies?

  • Methodological Answer :
  • Variable Control : Standardize cell lines (e.g., ATCC-certified), assay conditions (e.g., 48-hour incubation for MTT), and compound purity (>95% by HPLC) .
  • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent effects in DMSO vs. saline) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide moiety .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma stability and tissue penetration .

Q. How to conduct structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Modify the morpholino group (e.g., replace with piperazine) or naphthothiazole (e.g., fluorination at position 6) .
  • Bioisosteric Replacement : Substitute the sulfonyl group with sulfonamide or phosphonate to assess activity changes .
  • Data Correlation : Use QSAR models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with IC₅₀ values .

Q. Best practices for stability testing under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (254 nm), heat (40°C), and acidic/basic buffers (pH 2–9) for 48 hours .
  • HPLC Monitoring : Track degradation products (e.g., sulfonic acid derivatives) and calculate half-life (t₁/₂ >24 hours indicates stability) .
  • Lyophilization : Assess stability in lyophilized form (store at -80°C with 5% trehalose as cryoprotectant) .

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